molecular formula C9H9FKNO2 B2686547 Potassium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate CAS No. 1057076-11-5

Potassium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate

Cat. No.: B2686547
CAS No.: 1057076-11-5
M. Wt: 221.273
InChI Key: NZFBVVOJAZULAR-UHFFFAOYSA-N
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Description

Potassium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate is a chemical compound that features a fluoropyridine moiety attached to a methylpropanoate group, with potassium as the counterion

Scientific Research Applications

Potassium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate typically involves the reaction of 5-fluoropyridine with a suitable methylpropanoate derivative in the presence of a potassium base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, strong bases for deprotonation, and oxidizing agents such as potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation reactions can produce corresponding carboxylic acids or ketones .

Mechanism of Action

The mechanism of action of Potassium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The fluoropyridine moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Potassium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of the fluoropyridine and methylpropanoate groups, which can confer unique reactivity and properties. This makes it a valuable intermediate in the synthesis of specialized organic compounds .

Properties

IUPAC Name

potassium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.K/c1-9(2,8(12)13)7-4-3-6(10)5-11-7;/h3-5H,1-2H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSLWANROVKUCW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=C1)F)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FKNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057076-11-5
Record name potassium 2-(5-fluoropyridin-2-yl)-2-methylpropanoate
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